molecular formula C9H7FO3 B12446941 3-Fluoro-2-hydroxycinnamic acid

3-Fluoro-2-hydroxycinnamic acid

Cat. No.: B12446941
M. Wt: 182.15 g/mol
InChI Key: KUWIQNATTRREHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the second position on the benzene ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxycinnamic acid typically involves the following steps:

    Nitration: Starting from o-methylphenol, nitration is carried out to selectively generate 2-methyl-6-nitrophenol.

    Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.

    Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.

    Oxidation: Finally, the methyl group is oxidized to form 2-fluoro-3-nitrobenzoic acid.

Industrial Production Methods: Industrial production methods for hydroxycinnamic acids often involve biotechnological approaches. For example, Escherichia coli can be engineered to produce hydroxycinnamic acids from glucose by introducing specific genes .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxycinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Caffeic Acid
  • Ferulic Acid
  • p-Coumaric Acid
  • Chlorogenic Acid
  • Sinapic Acid
  • Rosmarinic Acid
  • Curcumin

Comparison: 3-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other hydroxycinnamic acids. This fluorine substitution can also influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7FO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12)

InChI Key

KUWIQNATTRREHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.